

Achromobactin: A Technical Guide to its Molecular Characteristics, Biosynthesis, and Analysis

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Compound of Interest

Compound Name: **Achromobactin**

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Introduction

Achromobactin is a citrate-based siderophore, a small, high-affinity iron-chelating molecule, utilized by various bacteria to acquire iron from their environment. Siderophores are crucial for bacterial survival and pathogenesis, making them attractive targets for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the molecular properties, biosynthetic pathway, and experimental analysis of **achromobactin**.

Quantitative Data Summary

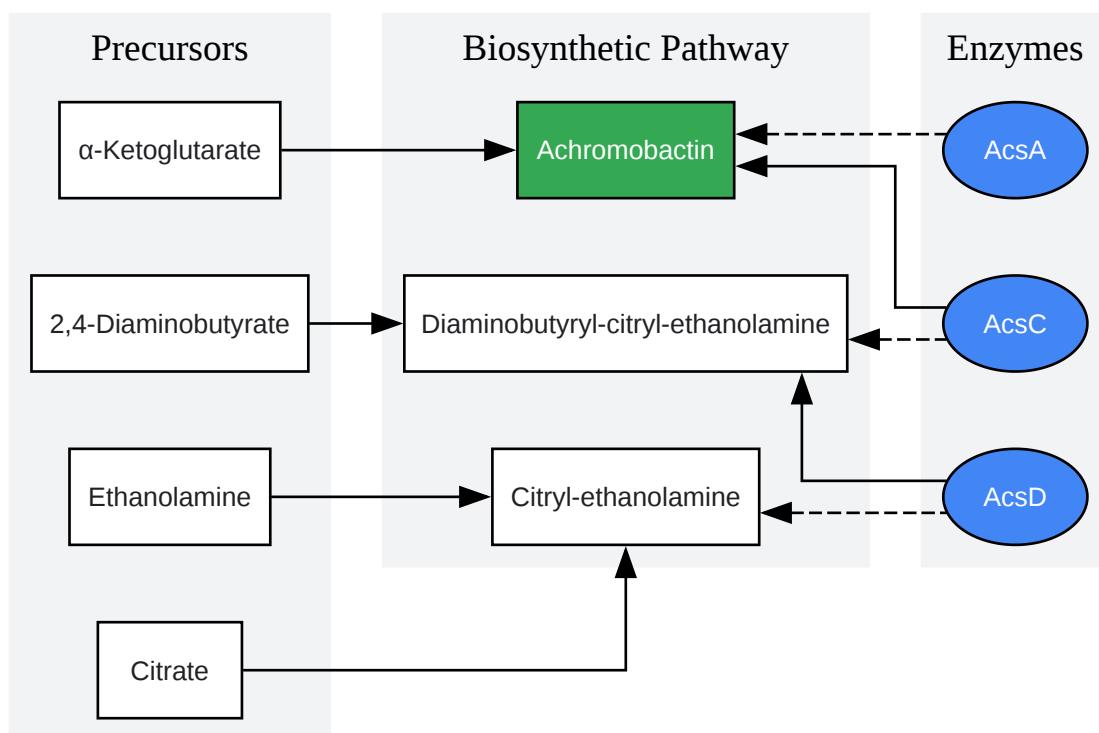
A summary of the key quantitative data for **achromobactin** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	$C_{22}H_{25}N_3O_{16}$	[1]
Molecular Weight	587.4 g/mol	[1]
Mass (Da)	590.15 Da	[2]

Biosynthesis of Achromobactin

The biosynthesis of **achromobactin** is a multi-step enzymatic process that is independent of non-ribosomal peptide synthetases (NRPS).^[2] It involves the condensation of several precursor molecules catalyzed by a series of enzymes. The core components of this pathway are citrate, ethanolamine, 2,4-diaminobutyrate, and α -ketoglutarate.^{[3][4][5]} The key enzymes involved in this synthesis are AcsD, AcsA, and AcsC.^{[3][4][5]}

The proposed biosynthetic pathway begins with the condensation of citrate and ethanolamine, a reaction facilitated by the enzyme AcsD. Subsequently, AcsC and AcsA are involved in the addition of 2,4-diaminobutyrate and α -ketoglutarate to the growing molecule, ultimately leading to the formation of **achromobactin**.^{[3][4][5]}



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Caption: Proposed biosynthetic pathway of **Achromobactin**.

Experimental Protocols

In Vitro Synthesis of Achromobactin

A detailed protocol for the *in vitro* synthesis of **achromobactin** has been established, providing a method for producing this siderophore for research purposes.[\[6\]](#)

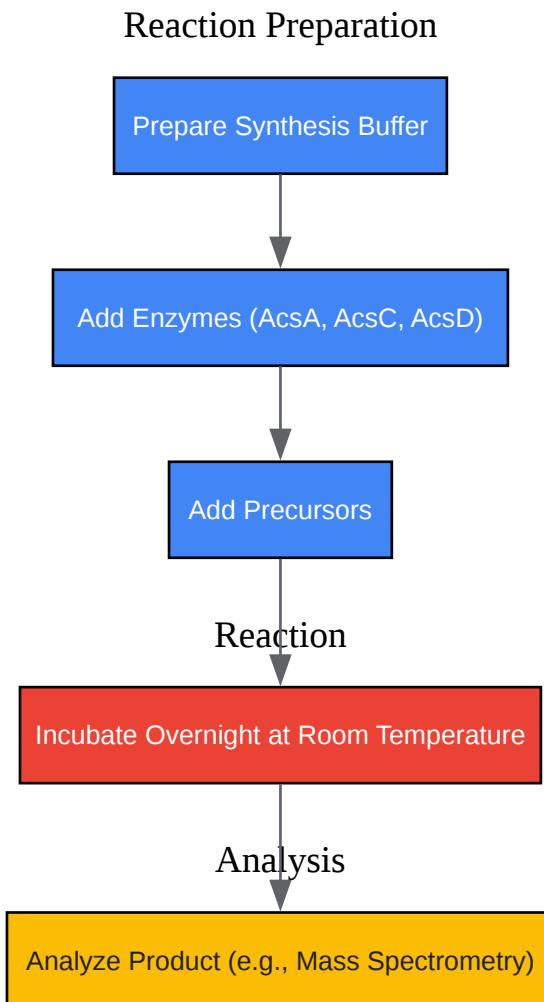
Materials:

- Synthesis Buffer: 100 mM Tris (pH 8), 15 mM MgSO₄, 5 mM ATP, 400 μM TCEP (Tris(2-carboxyethyl)phosphine)
- Enzymes: 5 μM AcsA, 5 μM AcsC, 5 μM AcsD
- Precursors: 1 mM Sodium Citrate, 1 mM Ethanolamine, 1 mM 2,4-Diaminobutyrate, 2 mM α-Ketoglutarate

Procedure:

- Prepare 1 mL of the synthesis buffer.
- Add the enzymes AcsA, AcsC, and AcsD to the final concentration of 5 μM each.
- Add the precursor molecules: sodium citrate, ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate to their respective final concentrations.
- Incubate the reaction mixture overnight at room temperature.
- The formation of **achromobactin** can be confirmed using analytical techniques such as mass spectrometry.

This *in vitro* system has also been used to generate biologically active analogs of **achromobactin** by substituting ethanolamine with other molecules like ethylene diamine or 1,3-diaminopropane.[\[3\]](#)[\[4\]](#)[\[5\]](#)



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Caption: Experimental workflow for the in vitro synthesis of **Achromobactin**.

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